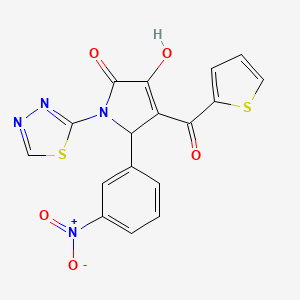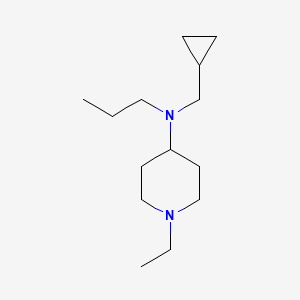
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinone derivative and has been found to possess various biological activities.
Applications De Recherche Scientifique
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. The compound has been used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and metabolic disorders.
Biochemical and Physiological Effects:
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. It has been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the exact mechanism of action of the compound is not fully understood, which may limit its use in some research areas.
Orientations Futures
There are several future directions for the research of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the compound's potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, the compound could be used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases. Overall, the research on 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is promising and has the potential to lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with benzylamine and 2-thioxo-4-thiazolidinone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-23-16-12(7-13(19)9-14(16)20)8-15-17(22)21(18(24)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEHFXNWKBICLU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)



![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)
